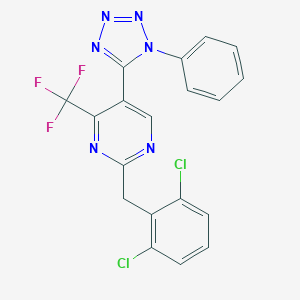
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPT and has a molecular formula of C15H12N4O. It is a white to light yellow crystalline powder that is soluble in organic solvents.
作用机制
The exact mechanism of action of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one is not fully understood. However, it is believed to exert its biological activity by inhibiting various enzymes and proteins in the target organism. For example, in fungi, MPT has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In bacteria, MPT has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been shown to have a range of biochemical and physiological effects. In animals, it has been shown to cause liver and kidney damage at high doses. It has also been shown to have neurotoxic effects in some studies. However, the toxicity of MPT is generally low, and it is considered safe for use in laboratory experiments at appropriate doses.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one in laboratory experiments is its broad spectrum of biological activity. It has been shown to be effective against a wide range of organisms, including fungi, bacteria, and cancer cells. It is also relatively easy to synthesize and has a high yield.
One of the main limitations of using MPT in laboratory experiments is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers and laboratory animals. Additionally, the exact mechanism of action of MPT is not fully understood, which can make it difficult to design experiments to investigate its biological activity.
未来方向
There are several future directions for research on 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one. One area of interest is the development of MPT-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the synthesis of novel organic materials using MPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of MPT and its potential applications in agriculture.
合成方法
The synthesis of 2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one involves the reaction of 4-methylbenzyl hydrazine and benzoyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, usually dichloromethane or chloroform, and is carried out under reflux conditions. The yield of the reaction is generally high, and the purity of the product can be improved by recrystallization.
科学研究应用
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, MPT has been shown to possess antifungal, antibacterial, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, MPT has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. It has also been incorporated into polymers to enhance their mechanical and thermal properties.
In agriculture, MPT has been shown to have herbicidal activity against various weed species. It has also been investigated as a potential growth regulator for crops.
属性
产品名称 |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
|---|---|
分子式 |
C15H13N3O |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-9-13(10-8-11)18-14(16-15(19)17-18)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) |
InChI 键 |
ILWFVTXUUMAVBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NC(=O)N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)